Glyceryl tri(oleate-1-13C)

Catalog No.
S1912262
CAS No.
82005-46-7
M.F
C57H104O6
M. Wt
888.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glyceryl tri(oleate-1-13C)

CAS Number

82005-46-7

Product Name

Glyceryl tri(oleate-1-13C)

IUPAC Name

2,3-bis[[(Z)-(113C)octadec-9-enoyl]oxy]propyl (Z)-(113C)octadec-9-enoate

Molecular Formula

C57H104O6

Molecular Weight

888.4 g/mol

InChI

InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/i55+1,56+1,57+1

InChI Key

PHYFQTYBJUILEZ-UBEHWWNBSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCC[13C](=O)OCC(O[13C](=O)CCCCCCC/C=C\CCCCCCCC)CO[13C](=O)CCCCCCC/C=C\CCCCCCCC

Metabolic Studies

One primary application of Glyceryl tri(oleate-1-13C) is in investigating fat metabolism. By incorporating this isotopically labeled triolein into a cell culture or animal diet, researchers can track the fate of the fatty acids within the system. Since the ¹³C label is readily detectable by mass spectrometry, scientists can measure the incorporation of oleic acid into different cellular components or tissues. This allows them to study aspects of lipid absorption, transport, storage, and oxidation .

Isotope Tracing Experiments

Glyceryl tri(oleate-1-13C) is also useful for isotope tracing experiments. In these studies, the labeled triolein is administered to a biological system, and then researchers analyze various samples, such as blood, tissues, or excreta, using mass spectrometry. By identifying the presence and abundance of ¹³C-labeled fragments, scientists can gain insights into various metabolic pathways and track the breakdown products of the triolein molecule .

Investigation of Lipid-Protein Interactions

The ¹³C enrichment in Glyceryl tri(oleate-1-13C) can also be employed to study interactions between lipids and proteins. By incorporating this labeled triolein into a system containing proteins, researchers can utilize techniques like ¹³C-NMR spectroscopy to investigate how the fatty acids bind to the protein molecules. This information provides valuable insights into the role of lipids in various cellular processes .

Glyceryl tri(oleate-1-13C) is a stable isotope-labeled triglyceride, specifically a derivative of glyceryl trioleate where all three oleic acid chains are labeled with the carbon-13 isotope. Its chemical formula is C57H104O6C_{57}H_{104}O_6 and it has a molecular weight of 885.43 g/mol. This compound is primarily used in research applications, particularly in metabolic studies and tracing experiments due to its isotopic labeling, which allows for enhanced detection and analysis in biological systems .

Typical of triglycerides:

  • Hydrolysis: In the presence of water and an enzyme such as lipase, glyceryl tri(oleate-1-13C) can be hydrolyzed into glycerol and oleic acid.
  • Transesterification: This reaction involves the exchange of the fatty acid chains with another alcohol, leading to the formation of different esters.
  • Oxidation: Under certain conditions, the oleic acid chains can be oxidized to form peroxides or other oxidation products.

These reactions are important for understanding the biochemical behavior of triglycerides in various environments .

Glyceryl tri(oleate-1-13C) exhibits biological activities similar to those of its non-labeled counterpart, glyceryl trioleate. It plays a role in lipid metabolism and can be utilized as a source of energy. Its isotopic labeling allows researchers to trace metabolic pathways involving fats more effectively, providing insights into lipid absorption, transport, and utilization in organisms .

The synthesis of glyceryl tri(oleate-1-13C) typically involves:

  • Esterification: This process combines glycerol with oleic acid under heat and acidic conditions (often using sulfuric acid as a catalyst). The reaction can be represented as follows:
    Glycerol+3×Oleic AcidGlyceryl tri oleate +3×Water\text{Glycerol}+3\times \text{Oleic Acid}\rightarrow \text{Glyceryl tri oleate }+3\times \text{Water}
  • Isotopic Labeling: To obtain the carbon-13 labeled version, oleic acid must be sourced from carbon-13 enriched materials or synthesized with carbon-13 during the esterification process .

Glyceryl tri(oleate-1-13C) has several applications:

  • Metabolic Studies: Used extensively in research to trace lipid metabolism.
  • Nutritional Research: Helps in understanding fat absorption and metabolism in various biological systems.
  • Pharmaceutical Research: Investigates drug delivery systems that utilize lipid-based carriers.

Its unique labeling makes it invaluable for studies requiring precise tracking of metabolic pathways .

Research involving glyceryl tri(oleate-1-13C) often focuses on its interactions with various biological molecules:

  • Protein Interactions: Studies have shown how triglycerides interact with proteins involved in lipid metabolism.
  • Cell Membrane Dynamics: The compound can influence membrane fluidity and permeability, affecting cellular processes.
  • Enzymatic Activity: Glyceryl tri(oleate-1-13C) can serve as a substrate for enzymes like lipases, providing insights into enzymatic mechanisms .

Glyceryl tri(oleate-1-13C) shares similarities with several other triglycerides but is unique due to its carbon-13 labeling. Here are some comparable compounds:

Compound NameChemical FormulaUnique Feature
Glyceryl trioleateC57H104O6C_{57}H_{104}O_6Non-labeled version
Glyceryl trilinoleateC57H104O6C_{57}H_{104}O_6Contains linoleic acid instead
Glyceryl tripalmitateC51H98O6C_{51}H_{98}O_6Contains palmitic acid chains
Glyceryl triarachidateC63H126O6C_{63}H_{126}O_6Contains arachidic acid chains

The primary distinction of glyceryl tri(oleate-1-13C) lies in its isotopic labeling, which enhances its utility in metabolic tracing studies compared to its non-labeled counterparts .

This compound exemplifies how stable isotopes can be employed to deepen our understanding of biochemical processes, making it a vital tool in both research and application contexts.

Structural Characterization and Isotopic Labeling

Molecular Formula and Stereochemical Configuration

Glyceryl tri(oleate-1-13C) exhibits the molecular formula C57H104O6, with a molecular weight of 888.41 daltons when accounting for the carbon-13 isotopic enrichment. The compound features three oleate fatty acid chains esterified to a glycerol backbone, where each oleate chain contains 18 carbon atoms with a single cis double bond at the delta-9 position. The stereochemical configuration follows the (9Z,9′Z,9′′Z) designation, indicating that all three oleate chains maintain the natural cis configuration at their respective double bonds.

The structural framework consists of a 1,2,3-propanetriol backbone with three 9-octadecenoic acid residues attached through ester linkages. The Chemical Abstracts Service registry number for this isotopically labeled variant is 82005-46-7, distinguishing it from the unlabeled triolein with registry number 122-32-7. The compound maintains the same three-dimensional structure as natural triolein while incorporating carbon-13 isotopes at specific positions within the fatty acid chains.

Nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns that differentiate this labeled compound from its unlabeled counterpart. The carbon-13 enriched carbonyl carbons appear in the 172-174 parts per million region of carbon-13 nuclear magnetic resonance spectra, providing distinct signals for analytical identification. The glycerol backbone carbons resonate between 60-72 parts per million, while the fatty acid chain carbons appear in the 10-35 parts per million region.

PropertyValueReference
Molecular FormulaC57H104O6
Molecular Weight888.41 g/mol
Chemical Abstracts Service Number82005-46-7
Isotopic Purity99 atom % 13C
Chemical Purity98%
Physical StateLiquid
Density0.913-0.918 g/mL at 25°C

Position-Specific 13C Labeling: Rationale and Techniques

The strategic incorporation of carbon-13 isotopes at the carboxyl carbon positions (C-1) of the three oleate chains provides unique analytical advantages for metabolic tracing studies. This position-specific labeling approach enables researchers to track the initial steps of triglyceride hydrolysis, as the carboxyl carbons are the first to be released during lipase-catalyzed breakdown processes. The rationale for carboxyl position labeling stems from the metabolic pathway of triglyceride utilization, where pancreatic lipases cleave the ester bonds, releasing the labeled carbon dioxide that can be monitored through breath analysis.

Modern carbon-13 labeling techniques employ various synthetic strategies to achieve position-specific incorporation. The Corey-Fuchs aldehyde-alkyne conversion methodology represents one approach for introducing carbon-13 labels at specific positions within fatty acid chains. This technique utilizes carbon-13 labeled carbon tetrabromide as the isotope source, enabling controlled incorporation at desired carbon positions. Alternative approaches include the use of potassium carbon-13 cyanide for label introduction, though this method typically requires longer synthetic routes.

The isotopic enrichment achieved through these methodologies typically reaches 99 atom percent carbon-13 at the labeled positions, providing sufficient isotopic excess for analytical detection. Advanced nuclear magnetic resonance techniques can resolve carbon-13 to carbon-13 coupling patterns, enabling detailed structural analysis of the labeled triglyceride. These coupling constants provide additional confirmation of successful isotopic incorporation and can be used to verify the position-specific nature of the labeling.

Research applications utilizing position-specific carbon-13 labeling demonstrate the compound's utility in studying triglyceride metabolism in various biological systems. Breath test studies using glyceryl tri(oleate-1-13C) enable non-invasive monitoring of fat digestion and absorption processes. The labeled carbon dioxide produced during fatty acid oxidation provides a direct measure of metabolic activity, with applications in clinical diagnosis of pancreatic insufficiency and malabsorption disorders.

Comparative Analysis with Unlabeled Triolein Analogues

Comparative studies between glyceryl tri(oleate-1-13C) and unlabeled triolein reveal both similarities and differences in their chemical and biological properties. The isotopic substitution does not significantly alter the fundamental chemical reactivity or physical properties of the triglyceride, maintaining equivalent solubility characteristics and melting point behavior. However, the carbon-13 labeling introduces subtle differences in vibrational frequencies and nuclear magnetic resonance chemical shifts that enable analytical differentiation.

Metabolic studies comparing labeled and unlabeled triolein demonstrate equivalent rates of hydrolysis by pancreatic lipases, confirming that isotopic substitution does not introduce significant kinetic isotope effects under physiological conditions. This equivalence is crucial for metabolic tracing applications, as it ensures that the labeled compound accurately represents the behavior of natural triglycerides in biological systems. Clinical breath test studies show comparable absorption and oxidation kinetics between the carbon-13 labeled and unlabeled forms, validating the use of the isotopic tracer for metabolic investigations.

Nuclear magnetic resonance analysis reveals distinct spectral differences between labeled and unlabeled compounds, particularly in the carbonyl carbon region where the carbon-13 enriched signals appear as enhanced peaks. These spectral differences enable quantitative analysis of isotopic enrichment and provide a means for monitoring metabolic incorporation of labeled substrates into cellular lipids. The chemical shift differences also allow for simultaneous analysis of both labeled and unlabeled triglycerides in complex biological samples.

ParameterGlyceryl tri(oleate-1-13C)Unlabeled TrioleinReference
Hydrolysis RateEquivalentBaseline
Absorption KineticsComparableStandard
Chemical Shift (Carbonyl)172-174 ppm (enhanced)172-174 ppm
Kinetic Isotope EffectNegligibleNot applicable
Metabolic IncorporationTraceableNot traceable

Synthetic Methodologies

Chemical Esterification Strategies for 13C-Labeled Triglycerides

Chemical esterification represents the most direct approach for synthesizing glyceryl tri(oleate-1-13C), utilizing glycerol as the backbone molecule and carbon-13 labeled oleic acid as the acylating agent. The process typically employs acid-catalyzed esterification under controlled temperature and reaction time conditions to achieve high conversion rates while maintaining the integrity of the isotopic label. Optimization studies demonstrate that reaction temperatures of 160°C with equimolar ratios of oleic acid to glycerol achieve conversion rates exceeding 80 percent.

Heterogeneous acid catalysts, particularly hydrophobic mesoporous zirconia-silica systems, provide superior selectivity for triglyceride formation compared to traditional homogeneous catalysts. These catalysts minimize side reactions that could potentially lead to isotope scrambling or loss of label fidelity. The hydrophobic nature of these catalysts prevents water accumulation that could interfere with the esterification process and potentially cause hydrolysis of the desired product.

The esterification process follows a stepwise mechanism, initially forming monoacylglycerols through reaction at one hydroxyl group of glycerol, followed by diacylglycerol formation at a second position, and finally complete esterification to yield the triacylglycerol product. Reaction kinetics studies indicate that the formation of glyceryl mono-oleate occurs most rapidly, with subsequent acylation steps proceeding at slower rates. Optimal reaction conditions for complete conversion require extended reaction times of 4-8 hours to achieve maximum triglyceride yields.

Process optimization parameters significantly influence both conversion efficiency and product selectivity. Catalyst concentration studies reveal that 5 weight percent catalyst loading provides optimal balance between reaction rate and product selectivity. Higher catalyst concentrations accelerate the reaction but reduce selectivity for the desired triglyceride product. Temperature optimization demonstrates that 160°C represents the optimal balance between reaction rate and product stability.

Reaction ParameterOptimal ValueConversion RateReference
Temperature160°C80%
Catalyst Loading5 wt%Maximum efficiency
Reaction Time4-8 hoursComplete conversion
Oleic Acid:Glycerol Ratio1:1 molarOptimal selectivity

Enzymatic Synthesis Using Lipase-Catalyzed Reactions

Enzymatic synthesis using lipase-catalyzed reactions offers significant advantages for producing glyceryl tri(oleate-1-13C) with high stereoselectivity and minimal isotope scrambling. Immobilized lipases from Rhizomucor miehei demonstrate exceptional stereoselectivity in triglyceride synthesis, preferentially acylating the sn-1 position of glycerol before proceeding to the sn-3 position. This positional selectivity enables controlled synthesis of specific triglyceride regioisomers when desired for specialized research applications.

The enzymatic approach utilizes acidolysis reactions between existing triglycerides and carbon-13 labeled oleic acid to incorporate the isotopic label at specific positions. Water activity represents a critical parameter in these reactions, with low water activity conditions favoring higher stereoselectivity. Optimal conditions typically maintain water activity below 0.1 to achieve maximum enzymatic selectivity while preventing hydrolytic side reactions.

Lipase stereoselectivity studies using carbon-13 nuclear magnetic resonance analysis confirm the preferential acylation at the sn-1 position, with approximately 80 percent of the chiral triglyceride products exhibiting the sn-1 enantiomer configuration. This stereoselectivity provides a means for synthesizing position-specific isotopically labeled triglycerides for detailed metabolic studies. The enzymatic method also minimizes thermal degradation that can occur during chemical esterification processes.

Substrate specificity studies reveal that shorter-chain fatty acids enhance enzymatic stereoselectivity, while longer-chain fatty acids reduce selectivity but may improve overall conversion rates. Solvent selection significantly influences enzymatic activity, with hydrophobic solvents generally providing better enzyme stability and reduced water interference. Solvent-free reaction conditions can be employed when appropriate substrates are used, eliminating potential complications from solvent removal.

Process optimization for enzymatic synthesis focuses on maximizing both conversion efficiency and isotopic label retention. Temperature control between 40-60°C maintains enzyme activity while preventing thermal degradation of the carbon-13 labeled substrate. Reaction monitoring through high-performance liquid chromatography enables real-time assessment of conversion progress and product distribution.

Microbial Production Systems for Isotopically Enriched Lipids

Microbial production systems represent an emerging approach for generating isotopically enriched lipids, including glyceryl tri(oleate-1-13C), through controlled fermentation using carbon-13 labeled glucose as the sole carbon source. Pichia pastoris demonstrates exceptional potential for this application, achieving 83 percent isotopic enrichment in cellular lipids when grown on uniformly carbon-13 labeled glucose. This approach offers advantages for large-scale production and can generate complex mixtures of isotopically labeled lipids for research applications.

The microbial synthesis pathway involves the conversion of carbon-13 labeled glucose through central metabolic pathways to generate acetyl-coenzyme A, which serves as the building block for fatty acid biosynthesis. The resulting fatty acids retain the carbon-13 label throughout the biosynthetic process, enabling the production of isotopically enriched triglycerides. Optimization of growth conditions, including glucose concentration and culture duration, significantly influences the degree of isotopic incorporation.

Comparative analysis of different microorganisms reveals significant variation in isotopic enrichment efficiency. Pichia pastoris and Saccharomyces cerevisiae achieve higher isotopic enrichment levels compared to prokaryotic organisms such as Escherichia coli and Arthrospira platensis. The eukaryotic organisms demonstrate superior capacity for complete isotopic incorporation, with over 80 percent of lipids showing greater than 99 percent carbon-13 enrichment.

Culture optimization studies demonstrate that carbon-13 glucose concentrations between 1-2 percent provide optimal balance between cell growth and isotopic incorporation. Lower glucose concentrations result in reduced biomass production, while higher concentrations may not provide proportional increases in isotopic enrichment. Growth monitoring through optical density measurements enables optimization of harvest timing to maximize isotopic content.

The microbial approach enables production of diverse lipid classes simultaneously, including triglycerides, phospholipids, and other glycerolipids. This diversity provides opportunities for generating comprehensive isotopically labeled lipid libraries for metabolic studies. Extraction and purification procedures must be optimized to maintain isotopic integrity while achieving acceptable product purity.

MicroorganismIsotopic EnrichmentCoverage of Human LipidomeReference
Pichia pastoris83% fully labeled>300 lipids identified
Saccharomyces cerevisiae83% fully labeledModerate coverage
Escherichia coli69% fully labeled176 lipids identified
Arthrospira platensis67% fully labeledLimited coverage

XLogP3

22.4

Dates

Modify: 2023-08-16

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